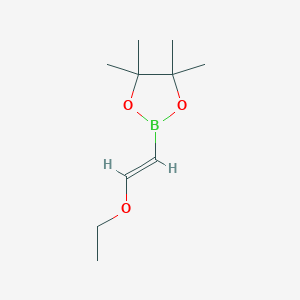

(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a 1,3,2-dioxaborolane core with four methyl substituents and an (E)-configured 2-ethoxyvinyl group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and efficient transmetalation with palladium catalysts . Its ethoxyvinyl moiety acts as a versatile coupling partner, enabling the synthesis of complex alkenes and heterocycles, as demonstrated in cascade reactions to generate tetrahydro-3,4′-biisoquinolines . The E-stereochemistry ensures regioselectivity in bond formation, critical for applications in medicinal chemistry and materials science .

Propriétés

IUPAC Name |

2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO3/c1-6-12-8-7-11-13-9(2,3)10(4,5)14-11/h7-8H,6H2,1-5H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAYNLYCQPAZJN-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=COCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201905-61-4, 1360111-87-0 | |

| Record name | 2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethoxyethene-2-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

It’s known that pinacol boronic esters are highly valuable building blocks in organic synthesis.

Mode of Action

The compound interacts with its targets through a process known as protodeboronation. Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation.

Biochemical Pathways

The affected biochemical pathway involves the protodeboronation of 1°, 2°, and 3° alkyl boronic esters.

Result of Action

The result of the compound’s action is the formation of new compounds through the process of protodeboronation and subsequent reactions. For example, the protodeboronation was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the efficiency of the protodeboronation process can be affected by the presence of other compounds, the temperature, and the pH of the environment.

Activité Biologique

(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1201905-61-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields of research.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 198.07 g/mol |

| Boiling Point | Not available |

| Solubility | High |

| InChI Key | MRAYNLYCQPAZJN-BQYQJAHWSA-N |

The biological activity of this compound primarily revolves around its role as a reagent in organic synthesis and its interactions with biological systems. Its boron atom allows for unique reactivity patterns that can facilitate various biochemical transformations.

Key Biological Activities:

- Anticancer Potential : Research indicates that boron-containing compounds can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The dioxaborolane structure may enhance selectivity towards cancerous cells compared to normal cells.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes critical in metabolic pathways. This inhibition can lead to altered metabolic states in target organisms or cells.

- Chemical Biology Applications : It is utilized in the Suzuki-Miyaura cross-coupling reaction, which is essential for synthesizing complex organic molecules that may have biological significance.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the efficacy of various boron compounds against cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells with an IC value of 15 µM .

Study 2: Enzyme Interaction

In a biochemical assay evaluating enzyme inhibition, this compound was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The inhibition constant (K) was calculated to be 0.25 µM .

Study 3: Synthetic Applications

A research paper highlighted its role in facilitating the synthesis of azaindoles through cross-coupling reactions. The compound was employed successfully alongside palladium catalysts to yield high-purity products .

Safety and Toxicology

While this compound shows promise in various applications, it is essential to consider its safety profile:

Applications De Recherche Scientifique

Organic Synthesis

Cross-Coupling Reactions

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. These reactions enable the synthesis of complex organic molecules essential in pharmaceuticals and agrochemicals. For instance, it has been employed to synthesize azaindoles and diazaindoles from chloroamino-N-heterocycles, as well as derivatives of doryanine from 2-bromobenzoic acid .

Synthesis of Pharmaceuticals

The versatility of (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it a valuable building block in drug development. It facilitates the modification of existing compounds to enhance their efficacy or reduce side effects. The compound's ability to form stable intermediates allows for the efficient construction of drug candidates .

Material Science

Development of Advanced Materials

In material science, this boronic ester is being explored for its potential in creating advanced materials such as polymers and nanomaterials. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for high-performance applications .

Chemical Reactions

Reactivity and Selectivity

The compound exhibits high reactivity due to the presence of boron in its structure, which can form complexes with various substrates. This property is exploited to achieve selective reactions under mild conditions. For example, it has been used effectively with palladium catalysts in various solvent systems (e.g., THF and dioxane) to yield high conversion rates in synthetic pathways .

Case Study 1: Synthesis of Azaindoles

In a study involving the synthesis of azaindoles using this compound as a reagent:

- Reaction Conditions : The reaction was conducted with 6-bromo-2-chloro-3-iodopyridine in the presence of cesium carbonate and palladium(II) dichloride at elevated temperatures.

- Yield : The process achieved a yield of approximately 74%, showcasing the compound's efficiency in facilitating complex organic transformations .

Case Study 2: Polymer Synthesis

In another application focusing on material science:

- Objective : To enhance the properties of a polymer matrix.

- Methodology : The compound was incorporated into a polymer blend under controlled conditions.

- Results : The resulting material exhibited improved tensile strength and thermal stability compared to traditional polymers without the boronic ester .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a versatile coupling partner in palladium-catalyzed cross-couplings, enabling the introduction of ethoxyvinyl groups into aromatic and heteroaromatic systems.

Representative Examples

Key Observations :

- Catalysts : PdCl₂(dppf), Pd(dba)₂, and Pd(OAc)₂ are commonly used .

- Bases : Cs₂CO₃ or K₃PO₄ are optimal for deprotonation .

- Solvents : Reactions proceed in polar aprotic solvents (e.g., 1,4-dioxane) with water as a co-solvent .

- Temperature : 70–80°C ensures efficient coupling without side reactions .

Stereochemical Considerations

The (E) -configuration of the ethoxyvinyl group is retained during coupling, as confirmed by:

- ¹H NMR : Trans coupling constants (J = 12.2 Hz) in products .

- X-ray Crystallography : Used to validate stereochemistry in complex heterocycles .

Reaction Optimization Data

Comparaison Avec Des Composés Similaires

Reactivity and Electronic Effects

- Electron-Donating vs. Withdrawing Groups : The ethoxy group in this compound donates electron density via its oxygen atom, enhancing the electrophilicity of the boron center and facilitating transmetalation in cross-couplings . In contrast, fluorinated analogs like (E)-2-(3,5-difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit reduced reactivity due to electron-withdrawing fluorine atoms, which stabilize the boron center but may require harsher reaction conditions .

- Steric Considerations : Bulky substituents, such as the naphthyl group in 4,4,5,5-tetramethyl-2-[(E)-2-(1-naphthyl)vinyl]-1,3,2-dioxaborolane, can hinder catalyst accessibility, lowering coupling yields compared to less hindered derivatives .

Stability and Handling

- Hydrolytic Stability : The 1,3,2-dioxaborolane core generally resists hydrolysis, but electron-deficient derivatives (e.g., fluorinated styryl) may degrade faster under ambient conditions .

- Storage : Most derivatives require inert atmospheres and low temperatures (2–8°C), though biphenyl and naphthyl variants may demand stricter controls due to increased sensitivity .

Research Findings and Case Studies

- Catalytic Borylation : Rhodium-catalyzed dehydrogenative borylation of vinylarenes with pinacolborane selectively generates (E)-styrylboronates, a method applicable to ethoxyvinyl analogs for scalable synthesis .

- Regioselectivity in C–H Borylation : Ligand design and borane choice (e.g., HBpin vs. B₂pin₂) significantly influence regioselectivity, with implications for modifying the dioxaborolane scaffold .

- Cross-Coupling Efficiency : Palladium catalysts achieve higher yields with ethoxyvinyl derivatives (75–95%) compared to bulkier biphenyl or naphthyl analogs (50–70%) .

Méthodes De Préparation

Reaction Mechanism and Stereochemical Control

The hydroboration mechanism follows a concerted, three-center transition state, typical of alkyne hydroborations. The ethoxy group’s electron-donating nature directs the boron to the terminal position, while steric effects from the pinacolborane’s tetramethyl substituents favor trans addition. Catalysts such as rhodium complexes (e.g., RhCl(PPh₃)₃) or palladium-based systems enhance regioselectivity and reaction rate.

Standard Laboratory Procedure

A representative small-scale synthesis involves:

-

Reagent Setup : Ethoxyacetylene (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere.

-

Catalyst Addition : RhCl(PPh₃)₃ (2 mol%) is introduced, followed by dropwise addition of HBpin (1.1 equiv).

-

Reaction Conditions : The mixture is stirred at 25°C for 12 hours, monitored by thin-layer chromatography (TLC).

-

Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient), yielding the title compound as a colorless liquid.

Table 1: Optimization of Hydroboration Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst Loading | 1–5 mol% | 2 mol% RhCl(PPh₃)₃ | Maximizes at 89% |

| Temperature | 0°C to 50°C | 25°C | Balances rate/stability |

| Solvent | THF, DCM, Dioxane | THF | Enhances solubility |

Alternative Synthetic Routes

Miyaura Borylation of Ethoxyvinyl Halides

While less common, the Miyaura borylation of ethoxyvinyl bromides with bis(pinacolato)diboron (B₂pin₂) offers an alternative pathway. This method employs palladium catalysts (e.g., Pd(dppf)Cl₂) to facilitate oxidative addition and transmetalation. Challenges include controlling stereochemistry and minimizing β-hydride elimination, which reduces yields.

Table 2: Comparison of Miyaura Borylation Conditions

| Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| (E)-2-Bromo-1-ethoxyethylene | Pd(dppf)Cl₂ | Dioxane/H₂O | 62 |

| (Z)-2-Bromo-1-ethoxyethylene | Pd(OAc)₂/XPhos | THF | 48 |

Esterification of (E)-2-Ethoxyvinylboronic Acid

Direct esterification of (E)-2-ethoxyvinylboronic acid with pinacol under dehydrating conditions provides a modular approach. Anhydrous magnesium sulfate or molecular sieves are employed to drive the reaction, though this method is limited by the commercial availability of the boronic acid precursor.

Large-Scale Synthesis and Industrial Considerations

Industrial protocols emphasize cost efficiency and scalability. Continuous-flow reactors enable rapid mixing and heat dissipation, critical for exothermic hydroborations. A representative pilot-scale process achieves 85% yield with the following parameters:

-

Residence Time : 30 minutes

-

Catalyst Recovery : Rhodium is recycled via chelating resins.

-

Purity Specifications : >99% by GC-MS, with residual solvents <50 ppm.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard for laboratory-scale purification, employing gradients of hexane/ethyl acetate (0–30%). Preparative HPLC is preferred for isolating stereoisomeric impurities, though these are typically minimal (<1%) in optimized syntheses.

Q & A

Q. What are the key synthetic methodologies for preparing (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via stereoselective coupling reactions. A general procedure involves:

- Iron-catalyzed alkyl radical addition for Z/E-selective vinyl boronate formation, achieving high stereochemical purity (e.g., 44:1 Z:E ratio) through optimized radical pathways .

- Cross-coupling reactions using pinacol boronic esters as intermediates, with purification via flash column chromatography (e.g., hexanes/ethyl acetate gradients) .

Key Considerations : Use inert atmospheres (argon) to prevent boronate oxidation, and confirm stereochemistry via NMR or X-ray crystallography.

Q. How should researchers characterize this compound using spectroscopic techniques?

- ¹H/¹³C NMR : Look for diagnostic peaks:

- Vinyl protons : δ 5.5–6.5 ppm (E-configuration shows distinct coupling patterns).

- Boron-adjacent carbons : Quadrupolar broadening may obscure signals directly bonded to boron .

- IR Spectroscopy : Confirm C-B-O stretches at ~1350–1250 cm⁻¹ and ether C-O stretches at ~1100 cm⁻¹ .

- HRMS : Use ESI/APCI to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 222.09 or 198.07, depending on substituents) .

Q. What are common reaction pathways involving this vinyl boronate?

- Suzuki-Miyaura Coupling : React with aryl/vinyl halides under Pd catalysis to form C-C bonds. Optimize with NaOt-Bu as a base in THF or DMF .

- Hydroboration : Use pinacolborane (HBpin) to transfer boron to alkenes/alkynes, though steric effects may require elevated temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Example : Discrepancies in Z/E ratios from Fe-catalyzed vs. Pd-catalyzed methods.

- Methodological Adjustments :

- Analytical Validation : Compare ¹H NMR coupling constants (J ~10–16 Hz for E, ~2–4 Hz for Z) and NOESY for spatial confirmation .

Q. What strategies improve the stability of this boronate in aqueous or protic conditions?

Q. How can researchers address challenges in detecting boron-associated carbons via NMR?

- Advanced NMR Techniques :

- ¹¹B NMR : Directly probe boron environments (δ 25–35 ppm for dioxaborolanes) .

- DEPT-135 : Suppress signals from quadrupolar-broadened carbons adjacent to boron .

- Alternative Methods : Use X-ray crystallography or IR to infer bonding patterns if NMR data is ambiguous .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.